3-Fluoropropane-1-sulfonyl chloride

Description

Molecular Geometry and Conformational Isomerism

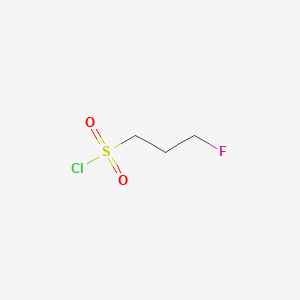

The molecular geometry of this compound exhibits characteristic features of aliphatic sulfonyl chlorides with additional complexity introduced by the terminal fluorine substitution. The compound possesses a molecular formula of C3H6ClFO2S with a molecular weight of 160.59 daltons. The structural representation through SMILES notation is C(CF)CS(=O)(=O)Cl, indicating a three-carbon chain with fluorine at the terminal position and a sulfonyl chloride group at the opposite end.

The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with the sulfur-oxygen bonds exhibiting double bond character due to d-orbital participation. The sulfur-chlorine bond length in sulfonyl chlorides typically ranges around 2.13-2.15 Å, as observed in computational studies of related arenesulfonyl chlorides. The presence of the electronegative fluorine atom at the terminal position influences the overall molecular dipole and conformational preferences of the propyl chain.

Conformational analysis reveals that the propyl chain can adopt various rotational conformers around the carbon-carbon bonds. The fluorine substitution introduces additional steric and electronic considerations that affect the preferred conformations. The electronegative fluorine atom creates a significant dipole moment along the carbon-fluorine bond, influencing intramolecular interactions and overall molecular stability. Computational modeling suggests that gauche conformations around the C-C bonds may be stabilized by favorable electrostatic interactions between the fluorine and the sulfonyl oxygens.

The compound exhibits restricted rotation around the sulfur-carbon bond due to the bulky nature of the sulfonyl chloride group. This restricted rotation, combined with the asymmetric nature of the molecule, results in distinct conformational populations that can be observed through nuclear magnetic resonance spectroscopy and computational analysis.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for organosulfur compounds. The primary name, this compound, indicates the longest carbon chain (propane), the position of the fluorine substituent (position 3), and the functional group (sulfonyl chloride at position 1).

Alternative acceptable names include 3-fluoro-1-propanesulfonyl chloride and 1-propanesulfonyl chloride, 3-fluoro, which emphasize different aspects of the molecular structure while maintaining systematic accuracy. The Chemical Abstracts Service registry number 461-28-9 provides a unique identifier for this compound in chemical databases and literature.

The nomenclature system clearly distinguishes this compound from its structural isomers through positional numbering. The numbering system begins from the carbon bearing the sulfonyl chloride group, designated as position 1, with subsequent carbons numbered sequentially. This systematic approach ensures unambiguous identification and prevents confusion with positional isomers.

The International Union of Pure and Applied Chemistry naming conventions also recognize the compound's classification as a member of the sulfonyl chloride functional group family. The suffix "-sulfonyl chloride" specifically denotes the presence of the SO2Cl moiety, distinguishing it from related sulfur-containing functional groups such as sulfinyl chlorides or sulfenyl chlorides.

Comparative Analysis with Isomeric Forms (2-Fluoropropane-1-sulfonyl Chloride)

The positional isomer 2-fluoropropane-1-sulfonyl chloride provides an important comparative reference for understanding structure-property relationships in fluorinated sulfonyl chlorides. Both compounds share the identical molecular formula C3H6ClFO2S and molecular weight of 160.59 daltons, yet differ significantly in their structural arrangement and resulting properties.

The key structural difference lies in the fluorine position: this compound bears the fluorine at the terminal carbon (position 3), while 2-fluoropropane-1-sulfonyl chloride has the fluorine at the central carbon (position 2). This positional variation creates distinct molecular geometries and electronic distributions that influence reactivity and physical properties.

Table 1: Comparative Properties of Fluororopropane Sulfonyl Chloride Isomers

The electronic structure differences between these isomers manifest in their calculated LogP values, with 2-fluoropropane-1-sulfonyl chloride showing significantly higher lipophilicity (LogP = 1.99380) compared to this compound (LogP = 0.22). This difference reflects the varying influence of fluorine substitution patterns on molecular polarity and hydrophobic character.

The conformational behavior of the two isomers also differs substantially. In 2-fluoropropane-1-sulfonyl chloride, the central fluorine substitution creates a chiral center, introducing stereochemical considerations absent in the 3-fluoro isomer. This stereochemical complexity affects the compound's interaction with chiral environments and may influence its biological activity and synthetic utility.

The reactivity patterns of these isomers toward nucleophilic substitution reactions also show distinctions based on steric and electronic factors. The terminal fluorine in this compound is more accessible for potential displacement reactions, while the central fluorine in the 2-fluoro isomer experiences greater steric hindrance and different electronic environments.

Computational Modeling of Electronic Structure

Computational studies of this compound reveal important insights into its electronic structure and bonding characteristics. Density functional theory calculations provide detailed information about molecular orbitals, charge distributions, and reactivity patterns that complement experimental observations.

The electronic structure calculations demonstrate the significant influence of the fluorine substituent on the overall molecular charge distribution. The highly electronegative fluorine atom (electronegativity 4.0) creates a substantial negative charge localization at the terminal carbon, affecting the electron density throughout the propyl chain. This charge polarization influences the reactivity of both the sulfonyl chloride group and the fluorinated terminus.

Molecular orbital analysis reveals the characteristic features of sulfonyl chloride compounds, including the sulfur-chlorine antibonding orbital that plays a crucial role in nucleophilic substitution reactions. The sulfur-chlorine bond exhibits significant ionic character, with the chlorine bearing substantial negative charge density. Computational studies of related arenesulfonyl chlorides indicate that the sulfur-chlorine antibonding orbital energy is influenced by substituent effects, with electron-withdrawing groups stabilizing this orbital.

Table 2: Calculated Electronic Properties of this compound

The computational modeling also addresses the conformational preferences of the molecule through potential energy surface calculations. The rotation around carbon-carbon bonds shows energy barriers typical of alkyl chains, with the fluorine substitution introducing additional stabilization in certain conformations through favorable electrostatic interactions. The preferred conformations minimize steric clashes while maximizing favorable dipole-dipole interactions between the fluorine and sulfonyl oxygens.

Frontier molecular orbital analysis provides insights into the compound's reactivity patterns. The highest occupied molecular orbital is primarily localized on the oxygen atoms of the sulfonyl group, while the lowest unoccupied molecular orbital involves the sulfur-chlorine antibonding interaction. This orbital arrangement explains the susceptibility of the compound to nucleophilic attack at the sulfur center, consistent with experimental observations of sulfonyl chloride reactivity.

The computational studies also examine the influence of the fluorine substituent on the acidity of adjacent hydrogen atoms. The electron-withdrawing effect of fluorine increases the acidity of the hydrogen atoms on the adjacent carbon, making them more susceptible to deprotonation under basic conditions. This effect extends throughout the carbon chain, though it diminishes with distance from the fluorine atom.

Natural bond orbital analysis reveals the extent of charge transfer and orbital mixing within the molecule. The fluorine atom participates in hyperconjugative interactions with adjacent carbon-hydrogen bonds, stabilizing certain conformations and influencing the overall electronic structure. These interactions contribute to the unique reactivity profile of this compound compared to non-fluorinated analogs.

Properties

Molecular Formula |

C3H6ClFO2S |

|---|---|

Molecular Weight |

160.6 g/mol |

IUPAC Name |

3-fluoropropane-1-sulfonyl chloride |

InChI |

InChI=1S/C3H6ClFO2S/c4-8(6,7)3-1-2-5/h1-3H2 |

InChI Key |

NSEKXHORSXVZKN-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)CS(=O)(=O)Cl |

Pictograms |

Corrosive |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Trifluoromethanesulfonyl chloride features a trifluoromethyl (-CF₃) group, which imparts stronger electron-withdrawing effects compared to the single fluorine substituent in 3-fluoropropane-1-sulfonyl chloride. This enhances its reactivity in electrophilic substitutions and stabilizes transition states in sulfonation reactions .

- The higher density and lower boiling point of CF₃SO₂Cl reflect differences in molecular packing and volatility due to the bulky -CF₃ group.

3-Chloropropane-1-sulphonyl Chloride (ClCH₂CH₂CH₂SO₂Cl)

Key Differences :

- The chlorine substituent is less electronegative but larger than fluorine, leading to altered steric and electronic effects. This may reduce reactivity in certain nucleophilic substitutions compared to the fluorine analog.

Piperidine and Aromatic Sulfonyl Chlorides

Examples such as (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride (CAS: 1932162-57-6) and 3-fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride (CAS: 1183324-12-0) exhibit more complex structures:

- Molecular Weights : ~250–300 g/mol (e.g., 251.65 g/mol for the piperidine derivative) .

- Applications : Primarily used as intermediates in pharmaceutical synthesis due to their rigid cyclic or aromatic frameworks, which influence binding affinity in drug candidates .

Comparative Data Table

*Formula inferred from chemical name in .

Preparation Methods

Chlorosulfonylation of Fluorinated Precursors via Thiocyanate Intermediates

A prominent method involves the conversion of 3-fluoropropyl thiocyanate into 3-fluoropropane-1-sulfonyl chloride through oxidative chlorination. This approach has been detailed in radiosynthesis research related to fluorine-18 labeling:

- Step 1: Synthesis of 3-fluoropropyl thiocyanate by nucleophilic substitution of 1-fluoro-3-iodopropane with potassium thiocyanate.

- Step 2: Conversion of the thiocyanate group to the sulfonyl chloride by treatment with aqueous chlorine in the presence of acetic acid as a co-solvent. This step is critical, as the chlorosulfonylation of thiocyanates is a known but underutilized transformation in organic synthesis.

- The reaction is typically carried out by saturating the thiocyanate suspension with chlorine gas, leading to the formation of the sulfonyl chloride intermediate, which can be purified by vacuum distillation or used directly in subsequent reactions.

- Radiochemical syntheses have achieved purities of 90–95% and yields of 40–45% within 70 minutes, demonstrating the efficiency of this method for both standard and radio-labeled compounds.

Direct Reaction of 1,3-Propanesultone with Thionyl Chloride

An industrially relevant and classical approach involves the reaction of cyclic sulfone precursors (sultones) with thionyl chloride to form chloroalkane sulfonyl chlorides:

- Starting Material: 1,3-Propanesultone, a cyclic sulfone.

- Reagent: Thionyl chloride (SOCl₂), often freshly distilled.

- Conditions: Reaction temperature ranges from 40 to 150 °C, preferably 60–80 °C.

- Solvent/Additives: Small amounts of polar amides such as dimethylformamide (DMF), dimethylacetamide, or tetramethylurea are used to catalyze the reaction.

- Mechanism: The sultone ring is opened by thionyl chloride, introducing the sulfonyl chloride functionality and a chlorine atom on the alkane chain.

- Work-up: Excess thionyl chloride is removed by vacuum distillation; the product is purified by fractional distillation under high vacuum.

- Yields: High yields are reported, typically between 69% and 98%, depending on the amide additive and exact conditions.

- Example: 122 g of 1,3-propanesultone reacted with 130 g of thionyl chloride and 5 mL of DMF at 70 °C for 3 hours gave 3-chloropropane sulfonyl chloride with a boiling point of 70–73 °C at 0.1 mm Hg and a 98% yield.

Alternative Halide Exchange and Sulfonylation Routes

- The Finkelstein reaction (halide exchange) can be employed to prepare iodide intermediates from chloro-derivatives, which are then converted to sulfonyl chlorides by reaction with silver sulfonates or other sulfonylating agents.

- However, this method may lead to side products such as diiodopropane or dithiocyanatopropane, complicating purification.

Reaction Conditions and Optimization

| Method | Starting Material | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thiocyanate chlorosulfonylation | 3-Fluoropropyl thiocyanate | Chlorine gas, water/acetic acid mixture | 0 to room temp | ~1 hour | 40-45 (radio) | Requires chlorine saturation; purification by distillation |

| Sultone ring opening | 1,3-Propanesultone | Thionyl chloride, DMF or analogues | 60–80 | 3 hours | 69–98 | High yield; vacuum distillation purification |

| Halide exchange + sulfonylation | 3-Chloropropyl derivatives | KI (Finkelstein), silver sulfonates | Room temp | Variable | Variable | Side products possible; requires careful purification |

Detailed Research Findings

- The chlorosulfonylation of thiocyanates is an efficient and relatively rapid method to obtain this compound, especially when combined with vacuum distillation for purification. This method is favored in radiochemical syntheses due to its compatibility with fluorine-18 labeling.

- The sultone-thionyl chloride reaction is a robust industrial method, yielding high-purity sulfonyl chlorides suitable for large-scale synthesis. The use of catalytic amounts of polar amides like DMF enhances the reaction rate and yield.

- Attempts to prepare sulfonyl chlorides via direct nucleophilic substitution of halides with sulfonates often suffer from side reactions and lower yields, making them less practical for pure this compound synthesis.

- Purification techniques such as vacuum distillation and chromatography are critical to isolate the sulfonyl chloride in high purity, which is essential for subsequent synthetic applications.

Summary Table of Preparation Methods

| Preparation Route | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Thiocyanate Chlorosulfonylation | Nucleophilic substitution → Chlorosulfonylation with Cl₂ | Good for fluorinated substrates; suitable for radiolabeling | Requires handling chlorine gas; moderate yields |

| Sultone + Thionyl Chloride Reaction | Ring opening of sultone by SOCl₂ in presence of DMF | High yield; scalable; industrially proven | Requires elevated temperature; careful distillation needed |

| Halide Exchange + Sulfonylation | Finkelstein reaction → sulfonylation | Alternative route | Side product formation; purification challenges |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-fluoropropane-1-sulfonyl chloride, and what parameters critically influence yield and purity?

- Methodology : Common approaches include chlorination of 3-fluoropropane-1-sulfonic acid derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Fluoride-to-chloride exchange from sulfonyl fluorides (e.g., using HCl or AlCl₃) is also viable . Critical parameters include reaction temperature (typically 0–50°C), solvent choice (e.g., anhydrous dichloromethane or chloroform), and stoichiometric control to minimize side reactions like hydrolysis .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and fluorine integration. Mass spectrometry (MS) confirms molecular weight (expected m/z ~ 162.6 for C₃H₆ClFO₂S). Elemental analysis ensures stoichiometric ratios, while thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors purity (>95%) .

Q. What are the typical reaction pathways for this compound in organic synthesis?

- Methodology : The compound reacts with amines to form sulfonamides, a key step in drug discovery. For example, nucleophilic substitution with primary/secondary amines in anhydrous tetrahydrofuran (THF) at 25°C yields sulfonamide derivatives. Its electrophilic sulfonyl group also enables coupling with alcohols or thiols under mild basic conditions (e.g., pyridine or triethylamine) .

Advanced Research Questions

Q. What strategies mitigate premature hydrolysis of this compound during reactions requiring anhydrous conditions?

- Methodology : Conduct reactions under inert atmospheres (N₂/Ar) with rigorously dried solvents (e.g., molecular sieves in THF). Use low temperatures (0–5°C) to slow hydrolysis. Pre-activation of nucleophiles (e.g., deprotonating amines with NaH) enhances reaction efficiency .

Q. How does the reactivity of this compound compare to other sulfonyl chlorides in forming sulfonamides, and what kinetic studies inform optimal conditions?

- Methodology : The fluorine substituent increases electrophilicity compared to non-fluorinated analogs, accelerating sulfonamide formation. Kinetic studies using stopped-flow techniques or ¹⁹F NMR reveal second-order rate constants (k₂ ~ 0.1–1.0 M⁻¹s⁻¹ in aprotic solvents). Optimize by balancing nucleophile concentration and solvent polarity (e.g., DMF enhances reactivity) .

Q. What are the applications of this compound in designing covalent enzyme inhibitors, and how does its leaving group propensity influence target selectivity?

- Methodology : The chloride acts as a leaving group, enabling covalent bond formation with catalytic residues (e.g., serine in proteases). Its selectivity is influenced by steric effects from the fluoropropyl chain and electronic withdrawal from fluorine. Competitive activity-based protein profiling (ABPP) screens identify target enzymes (e.g., esterases or kinases) .

Q. How can this compound be utilized in radiochemistry for tracer development?

- Methodology : As a prosthetic group, it reacts with amine-containing biomolecules (e.g., peptides) for ¹⁸F/³H radiolabeling. Key steps include pre-forming the sulfonyl chloride under anhydrous conditions and rapid conjugation to avoid isotope dilution. Purification via solid-phase extraction ensures radiochemical purity (>90%) .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.